cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt

Descripción general

Descripción

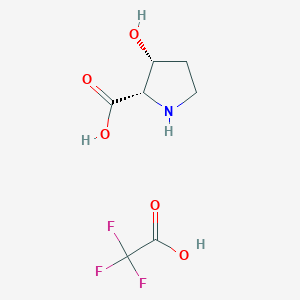

cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt: is a chemical compound with the molecular formula C7H10F3NO5. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt typically involves the reaction of cis-3-Hydroxypyrrolidine-2-carboxylic acid with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Inhibitors of Enzymatic Activity

Cis-3-hydroxypyrrolidine derivatives have been explored as inhibitors of specific enzymes, particularly 5'-methylthioadenosine phosphorylase (MTAP). These compounds can potentially treat conditions related to MTAP deficiency, including certain cancers and parasitic infections. The inhibition mechanism is based on the structural similarity of these pyrrolidine derivatives to natural substrates, allowing them to effectively compete for the active site of the enzyme .

Anticancer Activity

Research indicates that cis-3-hydroxypyrrolidine derivatives may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Studies have shown that these compounds can affect the metabolism of cancer cells, making them candidates for further development in cancer therapeutics .

Organocatalysis

Cis-3-hydroxypyrrolidine-2-carboxylic acid has been utilized as an organocatalyst in asymmetric synthesis. Its ability to form hydrogen bonds allows it to facilitate reactions such as Michael additions and aldol reactions with high enantioselectivity. For instance, recent studies demonstrated that modified pyrrolidine catalysts derived from this compound can outperform traditional catalysts in terms of efficiency and selectivity .

Building Block for Complex Molecules

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoroacetate form enhances its solubility and reactivity, making it suitable for various synthetic pathways, including peptide synthesis and the development of novel drug candidates .

Research on Amino Acid Transporters

Recent studies have investigated the interaction of cis-3-hydroxypyrrolidine derivatives with amino acid transporters such as ASCT2 (SLC1A5). These investigations focus on understanding how structural modifications can enhance binding affinity and selectivity toward these transporters, which are critical for amino acid homeostasis in cells .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that specific derivatives of cis-3-hydroxypyrrolidine significantly inhibited tumor growth in mouse models. The mechanism was linked to the modulation of metabolic pathways that support cancer cell survival .

Case Study 2: Organocatalysis Efficiency

In a comparative study, researchers synthesized various pyrrolidine-based organocatalysts, including those derived from cis-3-hydroxypyrrolidine. The results indicated that these catalysts provided superior yields and enantioselectivities in solvent-free conditions compared to conventional methods .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

- cis-3-Hydroxypyrrolidine-2-carboxylic acid

- trans-3-Hydroxypyrrolidine-2-carboxylic acid

- 3-Hydroxypyrrolidine-2-carboxylic acid

Comparison: cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased acidity and enhanced reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Actividad Biológica

Cis-3-Hydroxypyrrolidine-2-carboxylic acid TFA salt, also known as L-hydroxyproline, is a cyclic amino acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its five-membered pyrrolidine ring with a hydroxyl group and a carboxylic acid functional group. The presence of the trifluoroacetic acid (TFA) salt enhances its solubility and stability in various biological systems, making it suitable for experimental applications.

Mechanisms of Biological Activity

The biological activity of cis-3-Hydroxypyrrolidine-2-carboxylic acid can be attributed to several mechanisms:

- Collagen Synthesis : Hydroxyproline is a major component of collagen, contributing to the stability and structure of collagen fibers. Its incorporation into collagen molecules enhances the tensile strength and stability of connective tissues.

- Antioxidant Properties : Studies have suggested that hydroxyproline exhibits antioxidant activity, which may help in reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.

- Regulation of Gene Expression : Hydroxyproline has been shown to influence the expression of genes involved in inflammatory responses and tissue repair, indicating its potential role as a signaling molecule in cellular processes.

Therapeutic Applications

The therapeutic implications of this compound are diverse:

- Wound Healing : Due to its role in collagen synthesis, hydroxyproline is being investigated for its potential to enhance wound healing processes.

- Fibrosis : Research indicates that hydroxyproline levels are elevated in fibrotic tissues, suggesting its involvement in fibrotic diseases. Targeting hydroxyproline metabolism may offer new therapeutic avenues for treating fibrosis-related conditions.

- Cancer Research : Some studies have explored the use of hydroxyproline derivatives as potential anti-cancer agents due to their ability to modulate tumor microenvironments and inhibit cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activities and therapeutic potentials of cis-3-Hydroxypyrrolidine-2-carboxylic acid:

- Wound Healing Efficacy :

- Fibrosis Models :

- Cancer Cell Proliferation :

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Propiedades

IUPAC Name |

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFWVYBLNMYLMA-HJXLNUONSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788041-58-6 | |

| Record name | D-Proline, 3-hydroxy-, (3S)-rel-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.